molecular formula C21H23N5O4S3 B2689120 N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 392294-66-5

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2689120
CAS No.: 392294-66-5
M. Wt: 505.63
InChI Key: PIZJYMWCLVLPTK-UHFFFAOYSA-N
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Description

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C21H23N5O4S3 and its molecular weight is 505.63. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity and Molecular Docking

N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide and related derivatives have been evaluated for their anticancer activity. A study conducted by Tiwari et al. (2017) on a series of novel N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which share a similar structural framework, demonstrated promising in vitro anticancer activity against several human cancer cell lines including SK-MEL-2 (melanoma), HL-60 (leukemia), HeLa (cervical cancer), and MCF-7 (breast cancer). The compounds exhibited GI50 values comparable to the standard drug Adriamycin, with compounds 7k, 7l, 7b, and 7a being the most promising. A molecular docking study also suggested a probable mechanism of action, and ADMET predictions indicated good oral drug-like behavior for these compounds (Tiwari et al., 2017).

Antibacterial Activity

Another study by Palkar et al. (2017) designed and synthesized novel analogs of 3-(4-substituted benzylideneamino)-N-(6-substituted-1,3-benzo[d]thiazol-2-yl)-4,5-dihydro-5-oxo-pyrazole-1-carboxamide, demonstrating significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also found to exhibit antibacterial activity at non-cytotoxic concentrations to mammalian Vero cell lines, suggesting potential as safe antibacterial agents (Palkar et al., 2017).

Antiallergy Agents

A series of N-(4-substituted-thiazolyl)oxamic acid derivatives, structurally related to the chemical , were synthesized and showed potent antiallergy activity in the rat passive cutaneous anaphylaxis (PCA) model. These compounds were more effective than the standard drug disodium cromoglycate, indicating their potential as orally active antiallergy agents. The study highlights the significant antiallergy potential of thiazolyl derivatives, suggesting a promising area for further investigation of related compounds (Hargrave et al., 1983).

Corrosion Inhibition

In the context of materials science, benzothiazole derivatives, which are structurally related to the compound , have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds showed higher inhibition efficiencies and extra stability compared to previously reported benzothiazole family inhibitors. The study suggests that such compounds can adsorb onto steel surfaces by both physical and chemical means, providing effective corrosion protection (Hu et al., 2016).

Properties

IUPAC Name

N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4S3/c1-13-6-5-7-17(14(13)2)22-18(27)12-31-21-25-24-20(32-21)23-19(28)15-8-10-16(11-9-15)33(29,30)26(3)4/h5-11H,12H2,1-4H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZJYMWCLVLPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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